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Estradiol sulfamate

Cat. No.: B1663204
CAS No.: 172377-52-5
M. Wt: 351.5 g/mol
InChI Key: YXYXCSOJKUAPJI-ZBRFXRBCSA-N
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Description

Evolution of Steroidal Sulfamates in Drug Discovery

The development of steroidal sulfamates marks a significant advancement in the field of medicinal chemistry, particularly in the quest for potent and specific enzyme inhibitors. The journey began with the exploration of structural analogs of estrone (B1671321) sulfate (B86663), leading to the synthesis of the first potent, irreversible steroid sulfatase (STS) inhibitors, estrone 3-O-sulfamate (EMATE) and its reduced form, estradiol (B170435) 3-sulfamate (E2MATE). bioscientifica.commdpi.com These compounds, featuring an aryl sulfamate (B1201201) ester, were identified as a "first-in-class" series of highly potent, active site-directed irreversible STS inhibitors. wikipedia.org The core concept was to replace the sulfate group of natural steroid sulfates with a sulfamate group, which would bind irreversibly to the active site of the steroid sulfatase enzyme. mdpi.com

This initial discovery, however, revealed an unexpected challenge: these compounds exhibited high estrogenicity in preclinical models, rendering them unsuitable for treating hormone-dependent cancers. bioscientifica.com This led to a new wave of research focused on designing non-steroidal sulfamates to eliminate estrogenic effects, resulting in the development of compounds like Irosustat (667-Coumate). bioscientifica.commdpi.com Concurrently, research continued to explore modifications of the steroidal backbone to create non-estrogenic derivatives. nih.gov This evolution highlights a sophisticated approach in drug design, moving from broad-spectrum inhibitors to highly targeted molecules with specific therapeutic profiles.

The Pivotal Role of Steroid Sulfatase in Endocrine Regulation

Steroid sulfatase (STS) is a crucial enzyme in the human body that regulates the levels of active steroid hormones. portlandpress.comnih.gov It is responsible for the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. nih.govnih.gov These active steroids can then be further converted into potent estrogens and androgens. nih.gov

The sulfation of steroids was initially considered a simple metabolic end-pathway for excretion. nih.gov However, extensive research has revealed that sulfated steroids act as a large circulating reservoir for the formation of active hormones in various tissues. nih.gov STS is widely distributed throughout the body and its activity is implicated in numerous physiological processes. nih.gov Dysregulation of STS expression and activity is associated with a range of pathologies, including hormone-dependent cancers (such as breast and prostate cancer), endometriosis, and X-linked ichthyosis. nih.govnih.govcas.cz In postmenopausal women, the conversion of circulating androgens to estrogens via aromatase, and the hydrolysis of E1S by STS, are significant sources of estrogen. cas.cz Therefore, inhibiting STS presents a key therapeutic strategy for managing conditions driven by excess estrogen.

Overview of Estradiol 3-Sulfamate as a Significant Research Target

Estradiol 3-sulfamate (also known as E2MATE or J995) holds a unique position as a research target due to its potent and long-acting inhibitory effect on steroid sulfatase. wikipedia.orgmedchemexpress.com It is the C3 sulfamate ester of estradiol and was first synthesized as a potential STS inhibitor. wikipedia.org While initially investigated for hormone replacement, its potent non-estrogenic clinical STS inhibitor properties have led to its repurposing for conditions like endometriosis. wikipedia.org

The mechanism of action of estradiol 3-sulfamate is noteworthy. It is thought to irreversibly modify the active site formylglycine residue of the STS enzyme. wikipedia.org Interestingly, estradiol 3-sulfamate itself can be converted in the body to estrone sulfamate (EMATE), which is also a potent STS inhibitor. wikipedia.org This metabolic conversion contributes to its sustained activity.

Research has demonstrated that estradiol 3-sulfamate can significantly inhibit STS activity in various tissues. For instance, in a clinical study with premenopausal women, it inhibited endometrial STS activity by 91% without affecting circulating estradiol levels, suggesting a tissue-selective effect. wikipedia.org This characteristic makes it a valuable tool for studying the specific roles of local estrogen metabolism in different physiological and pathological contexts. smolecule.com Its ongoing investigation in clinical trials for endometriosis underscores its potential as a therapeutic agent. wikipedia.org

Interactive Data Table: Properties of Estradiol 3-Sulfamate

PropertyValueSource
IUPAC Name [(8R,9S,13S,14S,17S)-17-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfamate wikipedia.org
Developmental Codes J995, PGL-2, PGL-2001, ZK-190628, BLE-00084 wikipedia.org
Molecular Formula C18H25NO4S wikipedia.org
Molar Mass 351.46 g·mol−1 wikipedia.org
Mechanism of Action Irreversible Steroid Sulfatase (STS) Inhibitor wikipedia.org
IC50 for Estrone Sulfatase 251 nM medchemexpress.com
Ki for Estrone Sulfatase 133 nM medchemexpress.com
Primary Research Application Treatment of Endometriosis wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25NO4S B1663204 Estradiol sulfamate CAS No. 172377-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,20H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYXCSOJKUAPJI-ZBRFXRBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801337121
Record name Estradiol sulfamate
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Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172377-52-5
Record name Estradiol sulfamate
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Record name Estradiol sulfamate
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Record name Estradiol sulfamate
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Record name (17ï?¢)-17-hydroxyestra-1,3,5(10)-trien-3-yl sulfamate
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Record name ESTRADIOL SULFAMATE
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Synthetic Approaches and Structural Derivatization of Estradiol 3 Sulfamate

Methodologies for Aryl O-Sulfamate Synthesis

The introduction of the sulfamate (B1201201) moiety onto the phenolic A-ring of estradiol (B170435) is a critical step in the synthesis of estradiol 3-sulfamate. Several methods have been developed for the synthesis of aryl O-sulfamates, with the sulfamoylation of the parent phenol (B47542) being the most common approach.

One of the most widely used reagents for this transformation is sulfamoyl chloride (H₂NSO₂Cl) . The reaction typically involves the deprotonation of the phenolic hydroxyl group with a suitable base, followed by nucleophilic attack on the sulfamoyl chloride. Common bases employed include sodium hydride, triethylamine, and 2,6-di-tert-butylpyridines. The use of dimethylformamide (DMF) as both a solvent and a base has been reported for large-scale synthesis of estrone (B1671321) sulfamate.

Reagent/MethodDescriptionReference
Sulfamoyl ChlorideA common reagent for the sulfamoylation of phenols, typically used in the presence of a base.
N-Methylimidazole CatalysisUtilizes electron-deficient aryl sulfamates as group transfer reagents for the sulfamoylation of alcohols.
Hexafluoroisopropyl Sulfamate (HFIPS)A bench-stable solid that reacts with phenols under mild conditions to yield sulfamates.

More recent advancements in sulfamoylation methodology include the use of alternative reagents and catalytic systems. For instance, N-methylimidazole has been shown to catalyze the sulfamoylation of alcohols using electron-deficient aryl sulfamates as activated group transfer reagents. Another notable development is the use of hexafluoroisopropyl sulfamate (HFIPS), a bench-stable solid that reacts with a variety of alcohols and phenols under mild conditions to produce the corresponding sulfamates.

Directed Ortho-Lithiation Strategies for A-Ring Substitution

Directed ortho-lithiation (DoM) has emerged as a powerful tool for the regioselective functionalization of the A-ring of estradiol 3-sulfamate. researchgate.netwikipedia.org This strategy utilizes the sulfamate group as a directed metalation group (DMG) to guide the deprotonation of the aromatic ring at the ortho position (C-2). The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the 2-position.

The process involves treating the aryl O-sulfamate with a strong base, typically an organolithium reagent such as n-butyllithium or sec-butyllithium, at low temperatures. The lithium atom coordinates to the oxygen and nitrogen atoms of the sulfamate group, facilitating the deprotonation of the adjacent C-2 position. This methodology has been successfully employed to synthesize a variety of 2-substituted estradiol 3-sulfamate derivatives.

Table of 2-Substituted Estradiol 3-Sulfamate Derivatives Synthesized via Directed Ortho-Lithiation:

ElectrophileResulting C-2 Substituent
IodineIodo
Dimethyl disulfideMethylthio
FormaldehydeHydroxymethyl
Carbon dioxideCarboxylic acid

This approach provides a flexible and efficient route to novel A-ring substituted estradiol sulfamates, allowing for the systematic exploration of structure-activity relationships. researchgate.netwikipedia.org

Design and Synthesis of D-Ring Modified Estradiol Sulfamates

Modification of the D-ring of estradiol 3-sulfamate has been another key strategy for generating novel analogs with potentially improved biological activities. One notable approach involves the use of solid-phase parallel synthesis to create libraries of D-ring modified compounds.

In one example, a 3-sulfamoyl-17α-(N-trifluoroacetyl-piperazinomethyl) estradiol precursor was synthesized in solution and then loaded onto a trityl chloride resin. Following the cleavage of the trifluoroacetyl protecting group, a variety of Fmoc-protected amino acids and carboxylic acids were sequentially coupled to the piperazine (B1678402) nitrogen, introducing molecular diversity at the 17-position. Finally, cleavage from the resin yielded libraries of N-derivatized 17α-piperazinomethyl estradiol 3-sulfamates. This solid-phase approach allows for the rapid generation of a large number of analogs for biological screening.

Generation of Bis-Sulfamated Estradiol Derivatives

The synthesis of estradiol derivatives bearing two sulfamate groups, one on the A-ring and another on the D-ring, has also been explored. A fusion method has been described for the preparation of steroid sulfates that can be adapted for the synthesis of bis-sulfamated compounds. nih.gov

This method involves the fusion of the steroid with triethylamine-sulfur trioxide complex. By using an excess of the sulfating reagent, it is possible to achieve sulfation of both the phenolic hydroxyl group on the A-ring and the aliphatic hydroxyl group at the C-17 position on the D-ring within the same molecule. nih.gov This approach provides a direct route to bis-sulfamated estradiol derivatives.

Mechanistic Elucidation of Estradiol 3 Sulfamate Action

Irreversible Steroid Sulfatase (STS) Inhibition

Estradiol (B170435) 3-sulfamate is a highly potent, irreversible inhibitor of steroid sulfatase (STS), an enzyme crucial for the hydrolysis of steroid sulfates into their biologically active forms. oup.comfrontiersin.org STS action is a key step in the production of active estrogens and androgens from inactive precursors like estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS). oup.comnih.gov By blocking this enzyme, estradiol 3-sulfamate effectively curtails the local production of hormones that can stimulate the growth of hormone-dependent cancers. oup.comnih.gov

The inhibitory action of estradiol 3-sulfamate is classified as active site-directed. bohrium.com The molecule is recognized by the STS enzyme's active site due to its structural similarity to the natural substrate, estrone sulfate. nih.gov Once in the active site, the sulfamate (B1201201) moiety is key to the inhibitory mechanism. The inhibition is time-, concentration-, and pH-dependent. bohrium.com The process is proposed to involve the irreversible sulfamoylation of the enzyme's active site. bohrium.com This modification inactivates the enzyme, preventing it from processing its natural substrates. The presence of excess natural substrate, such as estrone sulfate, can protect the enzyme from inactivation by estradiol 3-sulfamate, further confirming that the inhibition is directed at the active site. nih.gov

The potency of estradiol 3-sulfamate and related compounds as STS inhibitors has been quantified through various kinetic studies, primarily determining their 50% inhibitory concentration (IC50) values. These values demonstrate the high affinity of sulfamate-based inhibitors for the STS enzyme. For instance, compounds combining the 3-O-sulfamate group with other substitutions have shown exceptionally low IC50 values, indicating high potency.

Table 1: STS Inhibition by Estradiol 3-Sulfamate Analogs

CompoundTargetAssay SystemIC50 (nM)Source
3-O-sulfamate 17α-benzylestradiolSTS (E1S to E1)Homogenate of transfected 293 cells0.39 nih.gov
3-O-sulfamate 17α-(tert-butylbenzyl)estradiolSTS (E1S to E1)Homogenate of transfected 293 cells0.15 nih.gov
3-O-sulfamate 17α-benzylestradiolSTS (DHEAS to DHEA)Homogenate of transfected 293 cells4.1 nih.gov
3-O-sulfamate 17α-(tert-butylbenzyl)estradiolSTS (DHEAS to DHEA)Homogenate of transfected 293 cells1.4 nih.gov
Tetrahydroisoquinoline-N-substituted sulfamate analog 1STSSTS-transfected HEK-293 cells3.9 nih.govdaneshyari.com
Tetrahydroisoquinoline-N-substituted sulfamate analog 2STSSTS-transfected HEK-293 cells8.9 nih.govdaneshyari.com

The sub-nanomolar to low nanomolar IC50 values highlight the exceptional potency of this class of inhibitors. nih.govnih.gov The aryl O-sulfamate pharmacophore is essential for this potent, irreversible inhibition. oup.comnih.gov

The irreversible nature of STS inhibition by estradiol 3-sulfamate is due to the formation of a stable, covalent bond with an amino acid residue within the enzyme's active site. bioscientifica.com The STS enzyme belongs to a family of sulfatases that utilize a unique catalytic residue, Cα-formylglycine (FGly), which is generated post-translationally. nih.gov The proposed mechanism suggests that the sulfamate group of the inhibitor is transferred to the hydroxyl group of the catalytic FGly residue. bioscientifica.com This reaction, a sulfamoylation, results in a covalently modified, and thus permanently inactivated, enzyme. bohrium.com The stability of this covalent adduct prevents the enzyme from regenerating, leading to a long-lasting blockade of steroid sulfate hydrolysis.

Interaction with Carbonic Anhydrase II (CAII)

Beyond its primary target, estradiol 3-sulfamate and other aryl sulfamate-containing compounds exhibit a notable interaction with Carbonic Anhydrase II (CAII), an enzyme abundant in red blood cells.

Unlike the irreversible covalent inhibition of STS, the interaction between estradiol 3-sulfamate and CAII is characterized by reversible binding. nih.gov The sulfamate group is a recognized pharmacophore for CAII inhibition, although it is generally less potent than the sulfonamide group. nih.gov Compounds with an aryl sulfamate ring, such as estradiol 3-sulfamate, are sequestered into erythrocytes where they bind non-covalently to CAII. nih.gov This binding is a temporary association, and the inhibitor can dissociate from the enzyme. The affinity of this binding is sufficient to allow for significant sequestration within red blood cells.

The reversible binding of estradiol 3-sulfamate to CAII within red blood cells has profound pharmacokinetic implications. This sequestration acts as a temporary reservoir, protecting the compound from rapid first-pass metabolism in the liver. nih.govnih.gov When administered orally, many estrogenic compounds are extensively modified and inactivated during their first passage through the liver. nih.govnih.gov By being carried within erythrocytes, estradiol 3-sulfamate effectively bypasses this hepatic first-pass effect. nih.govnih.gov This mechanism leads to a significant increase in the systemic bioavailability of the compound compared to its parent estrogen, estradiol. nih.gov This enhanced systemic exposure, combined with a reduction in direct hepatic estrogenic effects, is a key feature conferred by the interaction with CAII. nih.govnih.gov

Differential Modulation of Estrogen Receptor Signaling

Estradiol 3-sulfamate (E2MATE) demonstrates a complex and indirect interaction with the estrogen receptor (ER) signaling pathway. Its activity is not a result of direct binding to the receptor but is contingent on its metabolic conversion. This differential modulation is further characterized by significant variations in biological response across different species.

In Vitro Estrogen Receptor Affinity Profile

Extensive research has demonstrated that Estradiol 3-sulfamate itself does not possess any affinity for the estrogen receptor. wikipedia.org In vitro studies confirm that for E2MATE to exert any estrogenic effects, it must first undergo hydrolysis to its parent compound, estradiol. wikipedia.org The sulfamate group at the C3 position of the estradiol molecule prevents it from binding to the ligand-binding domain of the estrogen receptor.

The estrogenic potential of E2MATE is, therefore, entirely dependent on the enzymatic activity of steroid sulfatase (STS), which cleaves the sulfamate moiety, releasing active estradiol. wikipedia.org This mechanism categorizes Estradiol 3-sulfamate not as a direct estrogen receptor agonist, but as a prodrug of estradiol. nih.gov

CompoundEstrogen Receptor Affinity (In Vitro)Requirement for Activity
Estradiol 3-sulfamate (E2MATE) NoneHydrolysis to Estradiol
Estradiol HighDirect Binding

Species-Specific Estrogenic Response

The biological effects of Estradiol 3-sulfamate exhibit striking differences between species, primarily due to variations in its metabolism and the regulation of the steroid sulfatase enzyme.

Rodent Models

In rodents, particularly rats, Estradiol 3-sulfamate is a potent estrogenic agent when administered orally. wikipedia.orgnih.gov Studies have shown that its systemic estrogenic activity is significantly elevated, approximately 90-fold higher than that of orally administered estradiol. nih.gov This increased potency is attributed to its reduced susceptibility to first-pass metabolism in the liver, allowing for systemic conversion to estradiol. wikipedia.orgnih.gov

Research in male rats has further elucidated its estrogenic effects on the anterior pituitary. While both Estradiol 3-sulfamate and estradiol benzoate (B1203000) decreased luteinizing hormone (LH) concentrations, their effects on prolactin (PRL) differed. nih.gov E2MATE alone only increased the anterior pituitary content of prolactin, whereas estradiol benzoate increased both pituitary and serum levels. nih.gov These findings suggest that while E2MATE is strongly estrogenic in rats, its specific physiological effects can differ from other estrogen esters. nih.gov

Human Response

In sharp contrast to the findings in rodents, clinical investigations in women have revealed that Estradiol 3-sulfamate does not produce estrogenic effects. wikipedia.org This discrepancy is explained by its potent and irreversible inhibition of the steroid sulfatase (STS) enzyme in humans. wikipedia.orgwikipedia.org By inhibiting STS, E2MATE effectively blocks its own conversion into estradiol. wikipedia.org This self-limiting mechanism prevents the release of the active estrogen, thereby abolishing its estrogenicity in humans. wikipedia.org The inhibition of STS is the primary mechanism of action being explored for its therapeutic potential in conditions like endometriosis, rather than its potential as an estrogen prodrug. wikipedia.org

SpeciesEstrogenic Response to Estradiol 3-sulfamateMechanism
Rodents (Rats) Potent estrogenic effects observed (e.g., ~90-fold > estradiol) nih.govEfficient systemic hydrolysis to estradiol, bypassing significant first-pass metabolism wikipedia.orgnih.gov
Humans No estrogenic effects observed wikipedia.orgPotent inhibition of steroid sulfatase (STS) blocks its own conversion to estradiol wikipedia.org

Pharmacological and Biological Impact of Estradiol 3 Sulfamate in Preclinical Studies

Bioavailability and Metabolic Transformation Profiles

The chemical modification of estradiol (B170435) through the addition of a sulfamate (B1201201) group at the 3-position dramatically alters its pharmacokinetic properties, particularly concerning its oral bioavailability and metabolic pathway.

Estradiol 3-sulfamate demonstrates a significantly reduced susceptibility to first-pass metabolism compared to estradiol. wikipedia.org This characteristic is attributed to its unique sulfamate ester, which is not readily hydrolyzed during its initial transit through the gastrointestinal tract and liver. wikipedia.org Upon oral administration, Estradiol 3-sulfamate binds to carbonic anhydrase II within erythrocytes (red blood cells). wikipedia.org This sequestration into red blood cells in the hepatic portal vein allows the compound to largely bypass the liver, thereby avoiding extensive first-pass inactivation. wikipedia.orgnih.govnih.gov Following this initial bypass, the compound is slowly released from the erythrocytes into the systemic circulation. wikipedia.org This mechanism effectively creates a depot of the drug in the circulation, leading to high concentrations and a prolonged presence in the body. nih.gov

Following oral administration, Estradiol 3-sulfamate undergoes rapid and extensive transformation into its oxidized version, Estrone-3-O-sulfamate (EMATE). wikipedia.org Studies in women have shown that approximately 90% of Estradiol 3-sulfamate is converted to EMATE in the intestines during the first pass. wikipedia.org EMATE itself is a potent, irreversible inhibitor of the enzyme steroid sulfatase (STS). wikipedia.org This enzyme is responsible for hydrolyzing inactive steroid sulfates into active steroids, such as converting estrone (B1671321) sulfate (B86663) to estrone. wikipedia.orgoup.com By inhibiting STS, EMATE blocks the conversion of Estradiol 3-sulfamate into the biologically active estradiol, which accounts for the observed lack of estrogenic effects in humans. wikipedia.orgwikipedia.org

Research in Oncological Models

Derivatives of Estradiol 3-sulfamate have been extensively studied for their potential anticancer properties. These compounds have demonstrated significant activity in various preclinical oncological models, acting through multiple mechanisms that are independent of the estrogen receptor. researchgate.net

Numerous studies have documented the potent antiproliferative effects of 2-substituted Estradiol 3-sulfamate derivatives against a wide range of human cancer cell lines. researchgate.netnih.gov For instance, 2-ethylestradiol-3-O-sulfamate displayed a mean activity over the NCI 55 cell line panel that was 80-fold greater than the established anticancer agent 2-methoxyestradiol. researchgate.netnih.gov The antiproliferative activity has been observed in both estrogen-dependent and estrogen-independent cancer cells. researchgate.net

Specific derivatives, such as STX140 (2-methoxyestradiol-3,17-bis-O,O-sulfamate) and STX641, have shown potent inhibition of cell growth in breast (MCF-7), prostate (PC3), and ovarian (A2780) tumor cell lines. aacrjournals.org The mechanism for this antiproliferative action is linked to the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent cell death. aacrjournals.orgnih.gov

Below is a table summarizing the in vitro antiproliferative activity of selected Estradiol 3-sulfamate derivatives.

CompoundCell LineCancer TypeIC50 (µM)
STX140MCF-7Breast0.25 aacrjournals.org
STX641MCF-7Breast0.15 aacrjournals.org
STX140A2780Ovarian0.28 aacrjournals.org
STX641A2780Ovarian0.09 aacrjournals.org
STX140PC3Prostate0.27 aacrjournals.org
STX641PC3Prostate0.05 aacrjournals.org

In addition to direct antiproliferative effects, derivatives of Estradiol 3-sulfamate exhibit potent antiangiogenic properties. researchgate.netnih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The compound 2-ethylestradiol-3-O-sulfamate was identified as an effective inhibitor of angiogenesis in three different in vitro marker assays. researchgate.netnih.gov

Further studies with derivatives like STX140 and STX641 confirmed their antiangiogenic potential. In a co-culture system designed to mimic vessel formation, both compounds were shown to inhibit VEGF-stimulated vessel formation by Human Umbilical Vein Endothelial Cells (HUVECs). aacrjournals.org At a concentration of 20nM, STX140 and STX641 inhibited vessel formation by 70% and 99%, respectively, highlighting their potent ability to disrupt this crucial process in cancer progression. aacrjournals.org

The anticancer potential of Estradiol 3-sulfamate derivatives has been validated in in vivo animal models. researchgate.netnih.gov The efficacy of these compounds has been demonstrated in hollow fiber assays and, more significantly, in xenograft models where human tumor cells are implanted in immunodeficient mice. nih.gov

In a study using a mouse xenograft model with MDA-MB-435 human melanoma cells, oral administration of 2-methoxyestradiol-3-O-sulfamate (2-MeOE2MATE) and 2-ethylestradiol-3-O-sulfamate (2-EtE2MATE) at 20 mg/kg daily for 28 days resulted in significant inhibition of tumor growth. researchgate.net The antitumor effects were observed throughout the dosing period and persisted for weeks after the treatment was stopped. researchgate.net

The table below summarizes key findings from an in vivo xenograft study.

CompoundAnimal ModelTumor Cell LineOutcome
2-MeOE2MATENude MiceMDA-MB-435Significant inhibition of tumor growth compared to vehicle control. researchgate.net
2-EtE2MATENude MiceMDA-MB-435Significant inhibition of tumor growth compared to vehicle control. researchgate.net

Effects on Cell Cycle Progression and Apoptosis Induction

Preclinical research into the direct effects of Estradiol 3-sulfamate on cell cycle and apoptosis is limited; however, extensive studies on closely related sulfamoylated estradiol analogues provide significant insights into these mechanisms. Analogues such as 2-methoxyestradiol-3,17-O,O-bis-sulfamate (STX140) and 2-methoxyestrone-3-O-sulfamate (2-MeOEMATE) have demonstrated potent activity in modulating cell cycle progression and inducing apoptosis, primarily in oncology models. nih.govnih.govresearchgate.net

These compounds function as antimicrotubule agents, disrupting microtubule polymerization, which leads to cell cycle arrest and the initiation of apoptosis. nih.govnih.gov In studies involving human melanoma and breast cancer cell lines, treatment with these sulfamoylated derivatives resulted in a significant increase in the number of cells arrested in the G2/M phase of the cell cycle. nih.govnih.gov For instance, STX140 was shown to cause cell cycle arrest in melanoma cells at nanomolar concentrations. nih.gov This arrest is a critical precursor to apoptosis.

Following cell cycle arrest, these compounds induce apoptosis, or programmed cell death. In human breast cancer cells, sulfamoylated estrone derivatives were found to be over 10-fold more potent at inducing mitotic arrest and apoptosis than their non-sulfamoylated parent compounds. nih.gov The mechanism often involves the phosphorylation of anti-apoptotic proteins like BCL-2 and an increase in the expression of pro-apoptotic proteins such as p53. nih.gov In melanoma cells, STX140 significantly increased the population of cells in early apoptosis. nih.gov

CompoundCell LineEffect on Cell CycleApoptotic Effect
2-methoxyestradiol-3,17-O,O-bis-sulfamate (STX140) Human MelanomaSignificant arrest in G2/M phase. nih.govSignificant increase in early apoptosis. nih.gov
2-methoxyestrone-3-O-sulfamate (2-MeOEMATE) Human Breast CancerInduces G2/M cell cycle arrest. nih.govInduces apoptosis; >10-fold more potent than parent compound. nih.gov
2-ethylestrone-3-O-sulfamate (2-EtEMATE) Human Breast CancerInduces mitotic arrest. nih.govInduces apoptosis; >10-fold more potent than parent compound. nih.gov

Neurobiological Investigations and Neuroprotection

Preclinical studies have identified 17α-ethinylestradiol-3-sulfate, a synthetic analogue of Estradiol 3-sulfamate, as a promising agent for improving outcomes following traumatic brain injury (TBI), particularly when combined with hemorrhagic shock. nih.gov In a large animal model using Yucatan swine subjected to both TBI and significant blood loss, administration of the compound markedly improved survival rates. nih.govjohnshopkins.edu

In this randomized, blinded preclinical trial, animals were monitored for nearly five hours post-injury without any other life-saving interventions like mechanical ventilation or fluid resuscitation. johnshopkins.edu The results showed a statistically significant increase in survival for the group treated with 17α-ethinylestradiol-3-sulfate compared to the placebo group. nih.govnih.gov Specifically, 90.3% of the treated animals survived the monitoring period, whereas only 72.7% of the placebo-treated animals survived. nih.govjohnshopkins.edu Beyond survival, the compound also helped to more rapidly restore cardiovascular homeostasis. nih.gov

Study ParameterPlacebo Group17α-ethinylestradiol-3-sulfate Group
Animal Model Yucatan Swine (TBI + Hemorrhagic Shock) johnshopkins.eduYucatan Swine (TBI + Hemorrhagic Shock) johnshopkins.edu
Number of Subjects 33 nih.gov31 nih.gov
Survival Rate (at 295 mins) 72.7% (24/33) nih.govnih.gov90.3% (28/31) nih.govnih.gov

A critical consequence of TBI is the development of cerebral edema (brain swelling), which leads to a dangerous increase in intracranial pressure (ICP). researchgate.net Preclinical research in a rat model of TBI demonstrated that 17α-ethinylestradiol-3-sulfate can effectively mitigate these conditions. researchgate.netnih.gov

One hour after inducing a fluid percussion TBI in rats, intravenous administration of the compound led to significant improvements in key physiological parameters measured one day post-injection. nih.gov Treated animals showed a significant reduction in ICP compared to vehicle-treated controls. researchgate.netnih.gov This was accompanied by a marked decrease in the volume of cerebral edema. nih.gov The mean size of the edema in treated animals was 25 ± 3 mm³, which was substantially smaller than the 67 ± 6 mm³ observed in the vehicle-treated group. researchgate.netnih.gov Concurrently, the treatment raised cerebral perfusion pressure and partial brain oxygen pressure, indicating improved blood flow and oxygenation in the injured brain tissue. nih.gov

ParameterVehicle-Treated TBI Rats17α-ethinylestradiol-3-sulfate-Treated TBI RatsStatistical Significance
Intracranial Pressure (ICP) Elevated nih.govSignificantly Lowered nih.govp < 0.05 nih.gov
Mean Cerebral Edema Volume 67 ± 6 mm³ researchgate.netnih.gov25 ± 3 mm³ researchgate.netnih.govp < 0.001 nih.gov

The neuroprotective effects of Estradiol 3-sulfamate analogues extend to modulating neuroinflammation and preserving the integrity of the blood-brain barrier (BBB) after injury, though findings can vary by animal model. In rodent models of TBI, administration of 17α-ethinylestradiol-3-sulfate was shown to result in a reduction in neuroinflammation. nih.gov

However, in a large animal model of combined TBI and hemorrhagic shock in swine, primary blood-based biomarkers for neuroinflammation (GFAP, UCH-L1) and BBB breach did not show a significant benefit from the treatment. nih.gov Despite this, secondary analysis suggested a more rapid return to baseline for markers of diffuse axonal injury in the treated group, indicating a potential neuroprotective effect that is not fully captured by the primary inflammation markers. nih.gov These differing results highlight the complexity of TBI pathology and suggest that the compound's mechanisms may be multifaceted, potentially offering protection through pathways not directly measured by standard inflammatory biomarkers. nih.gov

In the late-gestation fetal sheep, plasma concentrations of Estradiol 3-sulfate (E2S) are 40 to 100 times higher than those of unconjugated estradiol. nih.gov E2S is taken up by the fetal brain, where it can be converted to active estradiol by the enzyme steroid sulfatase, suggesting it plays a key role in fetal development. nih.gov

A study investigating the genomic action of E2S in the ovine fetal hypothalamus found that direct infusion of E2S into the fetal brain significantly upregulated a total of 363 known genes. nih.gov Network and enrichment analyses of these genes revealed that the main overrepresented biological processes were:

Feeding Behavior: Notably, the genes for neuropeptide Y (NPY) and agouti-related protein (AGRP), both potent stimulators of feeding, were the most strongly induced by the E2S treatment. nih.gov

Hypoxia Response: Genes involved in the cellular response to low oxygen, such as ARNT2 and HIF1A, were affected. nih.gov

Transforming Growth Factor (TGF) Signaling: The gene for TGF-β1 was also significantly upregulated. nih.gov

These findings suggest that Estradiol 3-sulfate is an important component in activating orexigenic (appetite-stimulating), hypoxia responsiveness, and neuroprotective pathways in the fetus as it prepares for postnatal life. nih.gov

Overrepresented Biological ProcessKey Upregulated GenesImplied Function
Feeding Behavior NPY, AGRP nih.govActivation of orexigenic pathways. nih.gov
Hypoxia Response ARNT2, TGFB1 nih.govEnhancement of hypoxia responsiveness. nih.gov
Neuroprotection TGF-β Signaling Pathway Genes nih.govActivation of neuroprotective mechanisms. nih.gov

Endocrine System Modulation in Non-Oncological Contexts

Estradiol 3-sulfamate and its analogues interact with the endocrine system in complex ways, often differing from the effects of estradiol itself. A key feature of Estradiol 3-sulfamate is its role as a steroid sulfatase (STS) inhibitor. wikipedia.org STS is the enzyme required to convert inactive steroid sulfates, like estrone sulfate and Estradiol 3-sulfate, into their active forms (estrone and estradiol). wikipedia.org By inhibiting this enzyme, Estradiol 3-sulfamate can effectively block its own conversion into active estradiol, which explains why clinical investigations for hormone therapy found it to have no estrogenic effects in women. wikipedia.org

In preclinical studies using ovariectomized rats, Estradiol 3-sulfamate (referred to as J995) was found to have a lower impact on liver functions compared to estradiol after oral treatment. nih.gov For example, while oral estradiol increased levels of angiotensin I, J995 did not. nih.gov Furthermore, while both compounds decreased triglycerides, HDL, and cholesterol, estradiol was more effective, indicating a reduced hepatic impact from J995. nih.gov However, the compound did show a more prolonged effect on uterine insulin-like growth factor-I (IGF-I) mRNA levels compared to estradiol, suggesting distinct or longer-lasting activity in certain tissues. nih.gov

This profile as an STS inhibitor with tissue-specific effects has led to its development for non-oncological conditions like endometriosis, where local estrogen production within the endometrium is a key factor in disease progression. wikipedia.org

Effects on Estrogen-Dependent Conditions (e.g., Endometriosis)

Endometriosis is a gynecological disease characterized by the growth of endometrial-like tissue outside the uterus. This ectopic tissue is often estrogen-sensitive and can be a source of local estrogen production. The enzyme steroid sulfatase is expressed in both eutopic and ectopic endometrium and is involved in the biosynthesis of estrogens that can promote the growth of endometriotic lesions. nih.govnih.gov

Preclinical studies have investigated the utility of E2MATE in murine models of endometriosis. In one such study, endometriosis was induced in mice, which were then treated orally with E2MATE for 21 days. The results demonstrated that E2MATE administration led to a significant reduction in the development of endometriosis. Specifically, there was a notable decrease in the weight and size of the endometriotic lesions. nih.gov Furthermore, an in vitro component of this research showed that the addition of 1 µM of E2MATE to the culture medium of human endometrial explants resulted in a significant decrease in STS activity. nih.gov

A key finding from these preclinical models is that E2MATE exerted its effects on the endometriotic lesions without altering systemic plasma estradiol levels. nih.gov This suggests a targeted action on the local production of estrogens within the ectopic tissue. The treatment was also associated with an increase in progesterone (B1679170) receptor expression in the endometriotic lesions. nih.gov

Table 1: Effects of Estradiol 3-sulfamate (E2MATE) in a Preclinical Murine Model of Endometriosis
Parameter MeasuredEffect of E2MATE TreatmentSignificance
Endometriotic Lesion WeightDecreasedP < 0.01
Endometriotic Lesion SizeDecreasedP < 0.05
Systemic Plasma Estradiol LevelsNo significant change-
STS Activity in Endometrial Explants (in vitro)DecreasedP < 0.001
Progesterone Receptor Expression in LesionsIncreasedP < 0.001

Regulation of Estrogen Metabolism and Levels in Specific Tissues

The regulatory effect of Estradiol 3-sulfamate on estrogen metabolism is tissue-specific and directly linked to the expression of the steroid sulfatase (STS) enzyme. By inhibiting STS, E2MATE effectively blocks the "sulfatase pathway," a key mechanism for the local production of active estrogens in various peripheral tissues. nih.gov This pathway involves the uptake of inactive steroid sulfates from circulation and their subsequent conversion into active estrogens.

In preclinical studies, E2MATE has been shown to inhibit STS activity in several murine organs, including the uterus and liver, as well as in leukocytes and the induced endometriotic lesions themselves. nih.gov This inhibition prevents the conversion of estrone sulfate to estrone, a precursor to the more potent estradiol. The ability of E2MATE to modulate estrogen levels is therefore most pronounced in tissues that rely on the sulfatase pathway for their estrogen supply.

Research on Bone Metabolism

The Role of Estrogen Sulfates in Bone Homeostasis

Estrogens are well-established as critical regulators of bone metabolism and play a pivotal role in maintaining bone density in both men and women. nih.govnih.gov While circulating estradiol is important, local estrogen formation within the bone microenvironment also contributes significantly to bone homeostasis. novartis.com Bone is highly responsive to the actions of estrogen. novartis.comnih.gov

One of the major sources for this local production of active estrogens in bone is the large circulating pool of estrogen sulfates, particularly estrone sulfate (E1S). novartis.comnih.gov The enzyme steroid sulfatase (STS) is present in human bone and osteoblast-like cells, where it catalyzes the conversion of E1S to estrone, which can then be further converted to estradiol. nih.gov Studies have shown that estrogen formation from E1S in bone tissue is substantially higher than that from the aromatization of androgens. novartis.comnih.gov This local generation of estrogens from sulfated precursors is thought to be particularly important for bone maturation and the maintenance of bone health, especially in the elderly. novartis.comnih.gov

Effects on Bone Mineral Density in Preclinical Models

Direct preclinical studies on the effects of Estradiol 3-sulfamate on bone mineral density are not extensively documented. However, research into the role of its target enzyme, steroid sulfatase (STS), in bone cells provides insights into its potential effects. Preclinical investigations have focused on the cellular level, particularly on osteoblasts, which are the cells responsible for bone formation.

A study using the human pre-osteoblastic cell line MG-63 demonstrated the presence and activity of the STS enzyme. nih.gov In this model, sulfated steroids, including estrone sulfate (E1S), were found to stimulate the growth of these pre-osteoblastic cells. This growth-promoting effect was shown to be dependent on the activity of STS, as the application of an STS inhibitor blocked the cell growth induced by E1S. nih.gov This suggests that by inhibiting STS, compounds like E2MATE could modulate the proliferation of bone-forming cells that are stimulated by sulfated estrogens.

The mechanism of this effect was further elucidated to involve the estrogen receptor, as an estrogen receptor blocker also inhibited the E1S-induced cell growth. nih.gov This indicates that the locally produced estrogens, resulting from STS activity, exert their effects on osteoblastic cells through the classical estrogen receptor pathway.

Table 2: Effects of Steroid Sulfatase (STS) Inhibition on Pre-Osteoblastic Cells (MG-63)
Experimental ConditionObservationImplication for E2MATE
Presence of STS in MG-63 cellsSTS activity and mRNA were detected.Osteoblastic cells are a potential target for E2MATE.
Treatment with Estrone Sulfate (E1S)Stimulated MG-63 cell growth.Local conversion of E1S to active estrogens promotes osteoblast proliferation.
Treatment with E1S + STS inhibitorInhibited E1S-induced cell growth.E2MATE would be expected to block the proliferative effect of E1S on pre-osteoblasts.
Treatment with E1S + Estrogen Receptor blockerInhibited E1S-induced cell growth.The effects of locally produced estrogens on bone cells are mediated through the estrogen receptor.

Structure Activity Relationship Sar and Rational Analog Design

Influence of Substituents on the A-Ring on Biological Activity

Modifications to the A-ring of the estradiol (B170435) sulfamate (B1201201) scaffold have proven to be a fertile ground for enhancing biological activity, particularly antiproliferative and steroid sulfatase (STS) inhibitory effects.

The introduction of small substituents at the 2-position of estradiol 3-O-sulfamates has a profound impact on their anticancer properties. Research has shown that these derivatives exhibit significant antiproliferative activity in vitro against a wide range of human cancer cell lines. researchgate.net The nature of the substituent at this position is critical for determining the potency.

Studies comparing various 2-substituted analogs revealed that compounds with a 2-methoxy, 2-ethyl, or 2-methylsulfanyl group possess optimal antiproliferative activity. acs.org For instance, 2-ethylestradiol-3-O-sulfamate was found to have a mean activity across the NCI 55 cell line panel that was 80 times greater than that of the established anticancer agent 2-methoxyestradiol. researchgate.netnih.gov In addition to their direct antiproliferative effects, these 2-substituted estradiol 3-O-sulfamates also function as potent inhibitors of steroid sulfatase (STS), a key enzyme in the production of active estrogens that can fuel the growth of hormone-dependent tumors. researchgate.netnih.gov

Interestingly, the SAR for antiproliferative effects differs from that for STS inhibition, suggesting that these two biological activities are governed by different structural requirements. researchgate.net This dual mechanism of action—direct cytotoxicity and STS inhibition—makes these compounds particularly promising as multitargeted anticancer agents. researchgate.netnih.gov

Table 1: Biological Activity of 2-Substituted Estradiol 3-O-Sulfamates

Comparison of antiproliferative activity and STS inhibition for key A-ring substituents.

Substituent at 2-PositionRelative Antiproliferative ActivitySTS Inhibition
-OCH3 (Methoxy)HighPotent
-CH2CH3 (Ethyl)Very HighPotent
-SCH3 (Methylsulfanyl)HighPotent

Further exploration of the 2-position has involved the introduction of various alkyl groups and halogens. As noted, the 2-ethyl and 2-methoxy substituents are particularly effective at enhancing antiproliferative action. acs.orgresearchgate.net The 3-O-sulfamate derivatives are significantly more active in vitro than their corresponding non-sulfamoylated 2-substituted estradiol counterparts, highlighting the crucial role of the sulfamate group in this enhanced potency. researchgate.net

Regarding halogenation, the introduction of a fluoro, chloro, or bromo atom at the C-2 position of estradiol 3-O-sulfamate has been shown to markedly increase the inhibitory activity against estrone (B1671321) sulfatase. molnova.com This indicates that electron-withdrawing groups at this position can enhance the interaction with the STS enzyme active site. These findings underscore the sensitivity of the molecule's biological profile to even minor structural changes on the A-ring and provide a clear strategy for fine-tuning the activity of these compounds.

Significance of D-Ring Modifications for Antitumor Activity

While the A-ring is crucial for STS inhibition, modifications to the D-ring, particularly at the C-17 position, are vital for optimizing antitumor activity. SAR studies have established that a hydrogen-bond acceptor group in the vicinity of C-17 is essential for high antiproliferative potency. acs.orgaacrjournals.org

Initial studies showed that derivatives with a 17β-hydroxy, 17-keto, or 17-oximino group exhibit similar, potent antiproliferative activity. acs.org In contrast, analogs lacking a C-17 substituent (17-deoxy) or those with bulky groups like a 17α-benzyl substituent are considerably less active. acs.org

To further refine this understanding, a series of 2-substituted estradiol 3-O-sulfamate analogs with different oxygenated side chains at C-17 were synthesized and evaluated. These studies aimed to find suitable bio-isosteric replacements for the 17-O-sulfamate group found in potent bis-sulfamated compounds like STX140. The results confirmed the importance of a hydrogen-bond acceptor and revealed specific steric requirements for the active site. For example, a 17β-keto compound proved to be a suitable bio-isostere for the 17-O-sulfamate, displaying excellent activity against MCF-7 breast cancer cells, whereas a larger 17-O-sulfamate derivative was relatively inactive. aacrjournals.org

Table 2: Effect of C-17 D-Ring Modifications on Antiproliferative Activity

In vitro activity (GI50) of various 2-substituted estradiol 3-O-sulfamate analogs against MCF-7 human breast cancer cells.

C-17 SubstituentGI50 (µM)Relative Activity
Keto (=O)0.32High
-(CH2)2OH (2-hydroxyethyl)&lt;0.5High
-O(CH2)2OCH3 (methoxyethyl ether)0.52High
-COOCH2CH3 (ethyl ester)4.2Modest
-(CH2)2OSO2NH2 (sulfamate)5.6Low
-(CH2)2OCH3 (methyl ether)&gt;10Inactive

Evolution of the Aryl Sulfamate Pharmacophore

The aryl O-sulfamate group is the key pharmacophore responsible for the potent, irreversible inhibition of steroid sulfatase (STS). nih.gov Its discovery and development as a crucial component in anticancer drug design began with a pivotal finding in 1994, when estrone-3-O-sulfamate (EMATE) was reported to be an active-site-directed, irreversible inhibitor of STS. nih.govacs.orgnih.gov This was a significant departure from previous efforts that focused on creating reversible inhibitors by mimicking the endogenous substrate, estrone sulfate (B86663). nih.gov

The discovery of EMATE's mechanism of action spurred numerous drug discovery programs aimed at developing the aryl O-sulfamate pharmacophore. nih.govacs.org Over two decades, this has led to a wide range of both steroidal and non-steroidal drug candidates that have entered preclinical and clinical trials. nih.govacs.org The versatility of this pharmacophore is one of its most significant attributes. It can operate through distinct mechanisms: as a group that facilitates irreversible enzyme inhibition, as a pro-drug moiety that improves bioavailability, and as a structural element that enhances interactions with other targets, such as microtubules. nih.govox.ac.uk This adaptability has allowed for its incorporation into STS inhibitors like Irosustat, dual-targeting inhibitors, and multi-targeting agents for hormone-independent cancers. nih.govacs.org

Rational Design of Non-Estrogenic STS Inhibitors

A major challenge in the early development of steroidal sulfamate inhibitors was their inherent estrogenicity. The parent compound, estrone-3-O-sulfamate (EMATE), was found to be a "super estrogen" due to its conversion to the potent estrogen estrone by the STS enzyme itself. nih.govnih.gov This undesirable side effect limited its clinical potential for treating hormone-dependent cancers.

This challenge prompted the rational design of new inhibitors where the estrogenic activity was eliminated while STS inhibitory potency was retained or enhanced. nih.gov The primary strategies involved:

Modification of the Steroid Nucleus: Alterations were made to the A and D rings of the steroid structure to disrupt its ability to bind to and activate the estrogen receptor. nih.gov The addition of substituents at the 2-position, as discussed earlier, was one such successful strategy that reduced estrogenicity while conferring other anticancer properties. researchgate.net

Development of Non-Steroidal Scaffolds: A more definitive approach was to move away from the steroid backbone altogether. nih.gov Researchers designed and synthesized various non-steroidal molecules that incorporated the essential aryl sulfamate pharmacophore but lacked the structural features required for estrogen receptor binding. nih.govnih.gov This led to the development of compounds based on scaffolds like coumarins and diphenylmethane (B89790) derivatives, which act as potent and selective STS inhibitors without the associated estrogenic side effects. researchgate.netresearchgate.net

This evolution from potent but estrogenic steroidal inhibitors to highly selective non-steroidal agents represents a major success in rational drug design, expanding the therapeutic potential of STS inhibition for oncology and other indications. nih.gov

Advanced Therapeutic Development and Multi Targeted Strategies

Development of Dual-Targeting Aromatase-Steroid Sulfatase Inhibitors (DASIs)

The development of dual-targeting aromatase-steroid sulfatase inhibitors (DASIs) represents a significant strategy in treating hormone-dependent breast cancer. rsc.orgaacrjournals.orgnih.gov This approach is based on the rationale that comprehensively depriving breast cancer tissue of estrogen can be more effectively achieved by simultaneously blocking its two primary production pathways. nih.govmdpi.com The aromatase enzyme is responsible for converting androgens into estrogens, while the steroid sulfatase (STS) enzyme hydrolyzes inactive estrogen sulfates, such as estrone (B1671321) sulfate (B86663), into their active forms. aacrjournals.orgmdpi.com Inhibiting both enzymes concurrently offers a more complete blockade of estrogenic support for tumor growth. nih.govendocrine-abstracts.org

The core principle in designing many DASIs involves integrating the essential pharmacophore for STS inhibition—an aryl sulfamate (B1201201) ester—into the molecular structure of a known aromatase inhibitor. aacrjournals.org This creates a single molecule capable of acting on both targets. Research has led to the development of several classes of DASIs built upon the scaffolds of established non-steroidal aromatase inhibitors like letrozole (B1683767) and anastrozole. nih.gov By incorporating the sulfamate group, these hybrid compounds gain the ability to irreversibly inhibit STS while retaining the heme-ligating nitrogen-containing heterocycle necessary for reversible aromatase inhibition. nih.gov

Early development efforts produced compounds with dual activity in the low nanomolar range. nih.gov Subsequent research focused on optimizing these structures, leading to the creation of hybrid DASIs with exceptionally high potency. By combining the core motifs from two different leading classes of DASIs, researchers synthesized novel compounds that demonstrated inhibitory activities in the picomolar range in cellular assays. nih.gov For instance, STX681, a DASI, was shown to completely inhibit the growth of both aromatase-dependent and STS-dependent tumors in mouse models, an effect not achieved by inhibiting either enzyme alone. endocrine-abstracts.org These findings validate the DASI concept as a promising therapeutic strategy for hormone-dependent breast cancer. aacrjournals.orgnih.gov

Compound ClassExample CompoundTargetInhibitory Activity (IC₅₀)
Benzofuran Ketone SulfamateCompound 19b (4-chloro derivative)Aromatase137 nM
Benzofuran Ketone SulfamateCompound 19b (4-chloro derivative)Steroid Sulfatase (STS)48 nM
Benzofuran Ketone SulfamateCompound 19e (4-methoxy derivative)Aromatase35 nM
Benzofuran Ketone SulfamateCompound 19e (4-methoxy derivative)Steroid Sulfatase (STS)164 nM
Hybrid DASICompound 14Aromatase15 pM
Hybrid DASICompound 14Steroid Sulfatase (STS)830 pM
Hybrid DASICompound 15Aromatase18 pM
Hybrid DASICompound 15Steroid Sulfatase (STS)130 pM

Exploration of Multi-Targeted Agents for Hormone-Independent Tumors

The therapeutic potential of estradiol (B170435) 3-sulfamate derivatives extends beyond hormone-dependent cancers. Research into A-ring-substituted estrogen-3-O-sulfamates has revealed a class of potent, multi-targeted anticancer agents effective against a range of human cancer cell lines, including those considered hormone-independent. nih.govresearchgate.netacs.org These compounds exhibit a multi-mechanism approach, combining STS inhibition with other crucial anticancer activities such as direct antiproliferative effects and the inhibition of angiogenesis. nih.govresearchgate.netacs.org

The addition of substituents at the 2-position of the steroid's A-ring has been shown to yield highly active compounds. For example, 2-methoxy, 2-methylsulfanyl, and 2-ethyl estradiol-3-O-sulfamates have demonstrated significant antiproliferative activity. nih.govresearchgate.net Notably, 2-ethylestradiol-3-O-sulfamate displayed a mean activity across the NCI 55 cell line panel that was 80-fold greater than that of the established anticancer agent 2-methoxyestradiol. nih.govresearchgate.net

In addition to directly inhibiting cell proliferation, these sulfamated derivatives are effective inhibitors of angiogenesis, a critical process for tumor growth and metastasis. nih.govresearchgate.net The anti-angiogenic properties of compounds like 2-ethylestradiol-3-O-sulfamate have been confirmed in various in vitro models. nih.govresearchgate.net The potential of this class of multi-mechanism agents was further substantiated in vivo, where they showed good activity in the NCI hollow fiber assay and in a mouse xenograft model using MDA-MB-435 cells, which are often used to study hormone-independent cancer. nih.govresearchgate.netacs.org

CompoundPrimary Mechanisms of ActionObserved In Vitro/In Vivo Activity
2-Ethylestradiol-3-O-sulfamateAntiproliferative, Angiogenesis Inhibition, Steroid Sulfatase (STS) InhibitionHigh activity in NCI 55 cell line panel; Effective angiogenesis inhibition; Good activity in MDA-MB-435 xenograft mouse model. nih.govresearchgate.netacs.org
2-Methoxyestradiol-3-O-sulfamateAntiproliferative, Steroid Sulfatase (STS) InhibitionActive against a range of human cancer cell lines; Good in vivo activity in NCI hollow fiber assay. nih.govresearchgate.net
2-Methylsulfanylestradiol-3-O-sulfamateAntiproliferative, Steroid Sulfatase (STS) InhibitionDemonstrated high activity among tested 2-substituted EMATEs. nih.govresearchgate.net

Strategies for Enhancing Bioavailability and Systemic Exposure

A primary challenge with oral administration of natural estrogens like estradiol is their low bioavailability and significant first-pass metabolism in the liver. nih.gov This leads to excessive hepatic estrogenic actions and suboptimal systemic exposure. The sulfamate modification at the 3-position of the estradiol molecule represents a key strategy to overcome these limitations. nih.govnih.gov Estradiol 3-sulfamate functions as an orally active prodrug, which significantly enhances systemic estrogen activity while minimizing hepatic effects. nih.govnih.gov

The mechanism behind this improved profile involves bypassing the initial metabolic breakdown in the liver. nih.gov When administered orally, estradiol 3-sulfamate is absorbed and appears in the circulation at high concentrations. nih.gov It is sequestered within erythrocytes, which act as a transport and depot system, with approximately 98% of the compound in red blood cells and only 2% in plasma at peak concentration. nih.gov This protects the prodrug from first-pass hepatic metabolism. Subsequently, the estradiol 3-sulfamate is gradually hydrolyzed systemically, releasing the active parent estrogen, estradiol, throughout the body. nih.gov

This prodrug strategy results in a dramatic dissociation between systemic and hepatic estrogenicity. In rat models, the oral uterotropic (systemic) activity of estradiol sulfamate was found to be approximately 100 times greater than that of estradiol itself. nih.gov Conversely, its hepatotropic activity was only marginally increased. nih.gov This approach allows for the systemic generation of natural estrogens without the significant hepatic responses associated with conventional oral estrogen therapy, such as effects on angiotensinogen, lipoproteins, and other liver-synthesized factors. nih.govnih.gov

PropertyEstradiol (Oral Administration)Estradiol 3-sulfamate (Oral Administration)
Compound Type Active HormoneProdrug. nih.govnih.gov
Systemic Bioavailability LowHigh; systemic activity is significantly elevated (e.g., ~90-100 fold higher uterotropic activity in rats). nih.govnih.gov
First-Pass Metabolism Extensive hepatic metabolismProtected from first-pass effect by transport in erythrocytes. nih.gov
Hepatic Estrogenicity High relative to systemic doseDramatically reduced; minimal hepatic response even at high systemic doses. nih.govnih.gov
Mechanism of Action Direct interaction with estrogen receptorsActs as a circulating depot, with systemic hydrolysis releasing the active estrogen. nih.gov

Clinical Translational Research and Outcomes for Estradiol 3 Sulfamate

Early Phase Clinical Investigations and Proof-of-Principle Studies

Estradiol (B170435) 3-sulfamate (E2MATE), also known as J995, was initially developed and investigated as an orally active prodrug of the natural estrogen, estradiol. wikipedia.orgnih.gov The primary goal was its potential application in indications such as menopausal hormone therapy and hormonal contraception. wikipedia.org Preclinical studies were promising; in rodent models, E2MATE demonstrated exceptionally high estrogenic activity, with an oral uterotropic potency approximately 100 times greater than that of estradiol itself. nih.gov This suggested it could be a highly efficient way to deliver systemic estrogen. nih.gov

However, early-phase clinical investigations in humans yielded surprising and contradictory results. wikipedia.org Despite the high potency observed in animals, E2MATE failed to produce any significant estrogenic effects in women. wikipedia.org This pivotal finding led researchers to re-examine its mechanism of action. The discrepancy was ultimately explained by the discovery that E2MATE is a potent, active site-directed, irreversible inhibitor of the enzyme steroid sulfatase (STS). wikipedia.orgnih.gov

The STS enzyme is crucial for hydrolyzing inactive steroid sulfates into their active forms. wikipedia.org In the case of E2MATE, STS is the enzyme responsible for cleaving the sulfamate (B1201201) group to release active estradiol. wikipedia.orgnih.gov In humans, the inhibitory effect of E2MATE on STS is so profound that it effectively blocks its own conversion into estradiol, thereby nullifying its potential estrogenicity. wikipedia.org This proof-of-principle was further solidified by studies involving Irosustat, another potent STS inhibitor, which confirmed that STS is the key enzyme regulating the bioactivity of estrogen sulfamates. wikipedia.orgnih.gov This discovery prompted a strategic shift in the compound's development, repurposing E2MATE from an estrogen prodrug to a targeted STS inhibitor for treating estrogen-dependent pathologies like endometriosis. wikipedia.org

Parameter Finding Source(s)
Initial Indication Estrogen Prodrug (for Hormone Replacement Therapy, Contraception) wikipedia.orgnih.gov
Observed Effect in Rodents Highly estrogenic; ~100x more potent than oral estradiol wikipedia.orgnih.gov
Observed Effect in Humans No significant estrogenic effects wikipedia.org
Discovered Mechanism Potent, irreversible Steroid Sulfatase (STS) inhibitor wikipedia.orgnih.gov
Mechanism of Inactivity in Humans STS inhibition blocks its own conversion to active estradiol wikipedia.orgnih.gov
Repurposed Indication Treatment for estrogen-dependent conditions (e.g., Endometriosis) wikipedia.org

Evaluation of Estradiol 3-Sulfamate in Endometriosis Clinical Trials

The repurposing of Estradiol 3-sulfamate as a steroid sulfatase (STS) inhibitor led to its investigation as a novel treatment for endometriosis. wikipedia.org The scientific rationale for this approach is based on the significant role of STS in the pathophysiology of the disease. wikipedia.org The STS enzyme is expressed in the endometrium, and its level of expression has been found to correlate with the severity of endometriosis. wikipedia.org By inhibiting STS, E2MATE can block the local, intra-tissue conversion of inactive estrogen sulfates into active estrogens, which are known to stimulate the growth and survival of endometriotic lesions. wikipedia.orgnih.gov

This therapeutic concept was validated in preclinical studies. nih.gov In a murine model where endometriosis was surgically induced, oral administration of E2MATE led to a significant decrease in the development of endometriosis. nih.gov Specifically, the treatment reduced both the weight and size of the endometriotic lesions. nih.gov A key finding from this in vivo study was that E2MATE achieved this therapeutic effect without altering systemic plasma estradiol levels, suggesting a targeted action at the tissue level. nih.gov

These encouraging preclinical results provided a strong foundation for advancing E2MATE into human clinical trials for endometriosis. nih.govnih.gov As a result, the compound has progressed in its clinical development pathway, reaching Phase II clinical trials for this indication. wikipedia.org

Aspect Details Source(s)
Therapeutic Rationale Endometriosis severity is correlated with STS expression in endometrial tissue. wikipedia.org
Mechanism of Action Inhibits local production of active estrogen within endometriotic lesions. wikipedia.orgnih.gov
Preclinical Model Murine model of induced endometriosis. nih.gov
Key Preclinical Findings Reduced lesion weight and size; No significant change in systemic estradiol levels. nih.gov
Clinical Development Status Advanced to Phase II clinical trials for endometriosis. wikipedia.org

Clinical Pharmacodynamic Assessments of STS Inhibition

The primary pharmacodynamic effect of Estradiol 3-sulfamate is the potent and irreversible inhibition of the steroid sulfatase (STS) enzyme. wikipedia.orgnih.gov This enzyme plays a critical role in the final step of a key pathway for the formation of active estrogens, by hydrolyzing hormonally inactive steroid sulfates. nih.gov The inhibition of STS by E2MATE effectively blocks the conversion of substrates like estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS) into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. nih.gov

A unique characteristic of sulfamate-based inhibitors like E2MATE is their interaction with red blood cells. nih.govwikipedia.org The sulfamate group facilitates the compound's uptake and subsequent storage within erythrocytes. nih.govwikipedia.org This creates a circulating reservoir, protecting the drug from extensive first-pass metabolism in the liver and contributing to a prolonged duration of action. nih.govwikipedia.org Clinical pharmacodynamic assessments in humans have reflected this mechanism; treatment with E2MATE resulted in an initial, small peak of estradiol and estrone, which was followed by the accumulation of very high and long-lasting concentrations of its metabolite, estrone 3-O-sulfamate (EMATE), within erythrocytes. wikipedia.org This buildup is a distinct pharmacodynamic marker of profound and sustained STS inhibition. wikipedia.org The ultimate outcome of this enzymatic blockade is a reduction in the local, tissue-level production of active estrogens that drive the proliferation of hormone-dependent diseases. wikipedia.orgnih.gov

Pharmacodynamic Parameter Description Source(s)
Primary Molecular Target Steroid Sulfatase (STS) Enzyme wikipedia.org
Effect on Target Irreversible inhibition wikipedia.orgnih.gov
Key Blocked Conversions Estrone Sulfate → Estrone; DHEAS → DHEA nih.gov
Key Pharmacokinetic Feature Accumulation and storage within erythrocytes nih.govwikipedia.org
Observed Clinical Marker High, sustained levels of the metabolite EMATE in erythrocytes wikipedia.org
Overall Physiologic Outcome Reduced local production of active estrogens in target tissues wikipedia.orgnih.gov

Comparative Clinical Efficacy and Safety Considerations

The clinical development of Estradiol 3-sulfamate (E2MATE) as a steroid sulfatase (STS) inhibitor offers a distinct therapeutic strategy compared to existing hormonal treatments for estrogen-dependent conditions. nih.gov Its unique mechanism of targeting local estrogen production within endometriotic tissue presents a potential advantage over therapies that induce systemic estrogen suppression, such as GnRH agonists. nih.gov Preclinical data support this differentiation, as E2MATE was shown to reduce endometriosis development in mice without significantly altering systemic plasma estradiol levels. nih.gov This suggests a potential for achieving therapeutic efficacy while mitigating the systemic side effects associated with a hypoestrogenic state.

The clinical journey of E2MATE also underscores significant species-specific differences in drug metabolism and action. wikipedia.orgnih.gov Its initial investigation as an estrogen prodrug was halted because it proved to be non-estrogenic in humans, a direct contrast to its high potency in rodents. wikipedia.orgnih.gov This highlights the compound's powerful STS inhibitory action in humans, which prevents its conversion to active estradiol. wikipedia.org

As an STS inhibitor, E2MATE belongs to a class of agents that includes other compounds like Irosustat, which has been clinically evaluated in Phase I and II oncology trials. wikipedia.orgnih.govnih.gov The investigation of Irosustat has helped establish the clinical viability of STS inhibition as a therapeutic concept. nih.gov While direct, head-to-head comparative clinical trial data between E2MATE and other endometriosis treatments are not yet widely available, its targeted mechanism of action forms the basis for its potential as a novel and differentiated therapeutic option. nih.govnih.gov

Q & A

Q. What is the molecular mechanism of estradiol 3-sulfamate as an estrone sulfatase (ES) inhibitor, and how is its inhibitory activity quantified experimentally?

Estradiol 3-sulfamate inhibits ES by competitively binding to the enzyme’s active site, preventing the hydrolysis of estrone sulfate to free estradiol. Its potency is quantified using the inhibition constant (Ki), determined via enzyme kinetics assays with human placental microsomes. For example, a Ki value of 73 nM was reported in such assays, reflecting its high affinity for ES . Methodologically, researchers should employ Michaelis-Menten kinetics under controlled pH and temperature, using radiolabeled estrone sulfate as a substrate to measure residual enzymatic activity.

Q. Which experimental models are most appropriate for studying the therapeutic potential of estradiol 3-sulfamate in breast cancer research?

Preclinical studies typically use hormone-dependent breast cancer cell lines (e.g., MCF-7) transfected with sulfatase enzymes to assess proliferation inhibition. In vivo models include xenografts in ovariectomized rodents to mimic postmenopausal estrogen deprivation. Researchers must validate models by measuring tumor growth suppression and correlating it with ES activity reduction using immunohistochemistry or liquid chromatography-mass spectrometry (LC-MS) for estrone sulfate quantification .

Q. How can researchers assess the oral bioavailability and metabolic stability of estradiol 3-sulfamate in pharmacokinetic studies?

Oral bioavailability is evaluated in rodent models via comparative plasma concentration-time curves after oral vs. intravenous administration. Metabolic stability is tested using liver microsomes or hepatocytes to measure degradation rates. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is recommended for quantifying parent compounds and metabolites, ensuring detection limits below 1 ng/mL .

Advanced Research Questions

Q. How should researchers address discrepancies in reported Ki values for estradiol 3-sulfamate across different experimental setups?

Variability in Ki values may arise from differences in enzyme sources (e.g., placental vs. tumor-derived microsomes) or assay conditions (pH, cofactors). To resolve contradictions, standardize protocols using WHO-recommended reference materials and include positive controls (e.g., EMATE, a known ES inhibitor). Statistical tools like ANOVA can identify significant inter-assay differences, as demonstrated in adsorption studies of estradiol analogs .

Q. What strategies mitigate off-target effects of estradiol 3-sulfamate on estrogen receptors (ERs) or other steroidogenic enzymes?

Off-target profiling requires comparative binding assays using ERα/ERβ-transfected cell lines and radioligand displacement (e.g., ³H-estradiol). Additionally, screen against cytochrome P450 enzymes (CYP17, CYP19) via fluorogenic substrates. Computational docking studies can predict binding affinities to non-target proteins, guiding structural modifications to enhance specificity .

Q. How can in vitro findings on estradiol 3-sulfamate’s efficacy be reconciled with in vivo outcomes in translational breast cancer studies?

Discrepancies often stem from tumor microenvironment factors (e.g., stromal cell interactions, hypoxia). Address this by integrating 3D tumor spheroid models and co-cultures with fibroblasts. In vivo, use PET imaging with ¹⁸F-radiolabeled estradiol 3-sulfamate to track biodistribution and target engagement. Longitudinal studies with endpoint histopathology are critical to validate therapeutic relevance .

Q. What experimental designs are optimal for elucidating the neurodevelopmental impacts of estradiol 3-sulfamate, given its potential to cross the blood-brain barrier?

Employ neurosphere assays derived from embryonic neural stem cells to assess proliferation/apoptosis modulation. In vivo, use neonatal rodent models with estradiol 3-sulfamate administration, followed by behavioral tests (e.g., Morris water maze) and brain region-specific ER expression analysis via qPCR. Control for maternal hormone transfer by using gonadectomized dams .

Methodological Considerations

  • Data Analysis : Use nonlinear regression for enzyme kinetics (GraphPad Prism) and Bayesian statistics for pharmacokinetic modeling.
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for sample size justification and humane endpoints .
  • Literature Gaps : Prioritize comparative studies between estradiol 3-sulfamate and second-generation ES inhibitors (e.g., STX64) to identify structure-activity relationships (SARs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.